Technical Monograph: trans-3-Hydroxy-3-methylcyclobutane-1-methamine
Technical Monograph: trans-3-Hydroxy-3-methylcyclobutane-1-methamine
This technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the structural utility, synthesis, and physicochemical properties of trans-3-Hydroxy-3-methylcyclobutane-1-methamine.
The Rigidified "Exit Vector" Scaffold for Medicinal Chemistry
Executive Summary
trans-3-Hydroxy-3-methylcyclobutane-1-methamine (CAS 1438241-11-2) is a specialized saturated heterocycle fragment used primarily in Fragment-Based Drug Discovery (FBDD) and linker design. It serves as a conformationally restricted bioisostere of linear alkyl chains or flexible piperidine/cyclohexane spacers. By "locking" the exit vectors of the amine and hydroxyl functionalities into a specific geometric relationship, this scaffold reduces the entropic penalty of binding, potentially improving potency and metabolic stability (Fsp³ character) compared to aromatic analogs.
Chemical Identity & Physicochemical Core[1][2]
| Property | Data |
| IUPAC Name | 3-(Aminomethyl)-1-methylcyclobutan-1-ol |
| Common Name | trans-3-Hydroxy-3-methylcyclobutane-1-methamine |
| CAS Number | 1438241-11-2 (Free Base) / 2231664-53-0 (HCl Salt) |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| Stereochemistry | trans-1,3-substitution (defined as -CH₂NH₂ and -OH on opposite faces) |
| Predicted pKa (Amine) | ~9.6 – 9.8 (slightly lower than typical 1° amines due to ring strain/inductive effects) |
| Predicted LogP | -0.4 to 0.2 (Highly polar, water-soluble) |
| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors |
| Topological Polar Surface Area | ~46 Ų |
Structural Biology & Conformation
The utility of this molecule lies in its ability to define precise "exit vectors"—the angles at which substituents leave the core scaffold. Unlike cyclohexane (chair) or linear chains (anti/gauche rotamers), the cyclobutane ring adopts a "puckered" or "butterfly" conformation to relieve torsional strain.[1][2]
Conformational Dynamics
In 1,3-disubstituted cyclobutanes, the ring puckers by approximately 25–30°.
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The trans Configuration: With the aminomethyl and hydroxyl groups on opposite faces, the molecule experiences a specific steric environment. While cis-1,3-disubstituted cyclobutanes often prefer a pseudo-diequatorial conformation, the trans isomer forces one substituent into a pseudo-axial position and the other into a pseudo-equatorial position.
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Bioisosteric Value: This creates a unique 3D vector that is distinct from the 180° vector of para-substituted benzenes or the 109.5° vector of sp³ chains. It allows researchers to probe "off-axis" binding pockets.
Figure 1: Causal link between ring puckering and thermodynamic binding benefits.
Synthesis & Manufacturing Protocol
The synthesis typically proceeds via a 3-methylcyclobutanone precursor. The critical step is the establishment of the quaternary center at C3 and the control of relative stereochemistry.
Mechanistic Pathway
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Cyanohydrin Formation: Nucleophilic attack of cyanide (TMSCN) on 3-methylcyclobutanone. The attack occurs preferentially from the less hindered face (anti to the methyl group is often favored, but thermodynamic equilibration can yield the thermodynamic product).
-
Reduction: The nitrile is reduced to the primary amine using Lithium Aluminum Hydride (LAH). This step preserves the stereochemistry established in step 1.
Detailed Protocol (Bench Scale):
-
Cyanosilylation:
-
Reagents: 3-Methylcyclobutanone (1.0 eq), TMSCN (1.2 eq), ZnI₂ (cat).
-
Conditions: DCM, 0°C to RT, 4h.
-
Workup: Quench with NaHCO₃, extract DCM.
-
Note: This yields the O-protected nitrile. Acid hydrolysis (HCl/MeOH) yields the hydroxy-nitrile.
-
-
Reduction to Amine:
-
Reagents: LiAlH₄ (2.5 eq) in dry THF.
-
Procedure: Add nitrile solution dropwise to LAH suspension at 0°C. Reflux for 2–4h.
-
Quench: Fieser workup (Water, 15% NaOH, Water).
-
Purification: The amine is highly polar. Purify via ion-exchange chromatography or crystallize as the HCl salt (add 4M HCl in dioxane).
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Figure 2: Synthetic workflow from ketone precursor to final amine.
Reactivity Profile & Handling
Functional Group Orthogonality
The molecule possesses two distinct nucleophiles:
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Primary Amine (C1-arm): High nucleophilicity. Reacts readily with acyl chlorides, NHS-esters, and aldehydes (reductive amination).
-
Protocol Tip: To selectively functionalize the amine in the presence of the tertiary alcohol, no protection is usually needed due to the significant nucleophilic difference.
-
-
Tertiary Alcohol (C3): Low nucleophilicity, high steric bulk.
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Risk:[3] Prone to acid-catalyzed dehydration to form the alkene (exocyclic or endocyclic). Avoid strong Lewis acids or high temperatures in acidic media.
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Stability
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Free Base: Hygroscopic and prone to carbamate formation with atmospheric CO₂. Store under Nitrogen/Argon.
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HCl Salt: Stable solid. Recommended for long-term storage.
Applications in Drug Design[3]
1. Fragment-Based Drug Discovery (FBDD)
The fragment serves as a high-Fsp³ scaffold. Increasing the saturation (Fsp³) of drug candidates correlates with improved clinical success by enhancing solubility and reducing promiscuous binding (off-target toxicity) often associated with flat aromatic rings.
2. PROTAC Linkers
In Proteolysis Targeting Chimeras (PROTACs), the linker geometry is crucial for forming the ternary complex (Target-Linker-E3 Ligase). Flexible alkyl chains often suffer from "entropic collapse." This cyclobutane scaffold provides a rigidified spacer that can pre-organize the two warheads, potentially improving the cooperativity (α-factor) of ternary complex formation.
References
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Synthesis of Cyclobutane Derivatives: Wuitschik, G. et al. "Oxetanes as promising modules in drug discovery." Angew.[4][5] Chem. Int. Ed.2006 , 45, 7736. (Foundational chemistry of 4-membered rings).
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Conformational Analysis: Wiberg, K. B. "Cyclobutane-physical properties and theoretical studies."[6][7] Angew.[4][5] Chem. Int. Ed. Engl.1986 , 25, 312.
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Fsp³ in Drug Design: Lovering, F. et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." J. Med. Chem.2009 , 52, 6752. Link
- Cyclobutane Bioisosteres:Mykhailiuk, P. K. "Generation of C1-substituted bicyclo[1.1.1]pentanes." J. Org. Chem.2014, 79, 6805.
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Product Data: PubChem Compound Summary for CID 72208067. Link
Sources
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